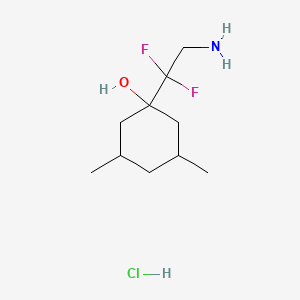
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester: is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is also known by other names such as methyl 2-methoxy-5-sulfamoylbenzoate and methyl 5-(aminosulfonyl)-2-methoxybenzoate . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester involves several key steps:
Etherification: The phenol hydroxyl group is etherified.
Sulfonylation: The compound undergoes sulfonyl chloride treatment.
Amination: The sulfonylated intermediate is then aminated.
Esterification: Finally, esterification is carried out using salicylic acid and methyl salicylate as precursors.
Analyse Chemischer Reaktionen
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of various pharmaceutical compounds.
Biology: It plays a role in the synthesis of biologically active molecules.
Medicine: It is involved in the development of therapeutic drugs for treating neurodegenerative diseases and as oral hypoglycemic agents.
Industry: It is used in the production of anticoagulants and HCV NS5B polymerase inhibitors.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester can be compared with other similar compounds such as:
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
These compounds share similar chemical structures but may differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
70017-14-0 |
|---|---|
Molekularformel |
C9H11NO5S |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
methyl 5-methoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-14-6-3-4-8(16(10,12)13)7(5-6)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
XGLLPFHACOWJFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)



![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
